REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[NH:20][C:19](=O)[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[N:12]=2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].S(Cl)([Cl:24])=O>CN(C)C=O>[Cl:24][C:19]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[N:12]=[C:11]([C:8]2[CH:9]=[CH:10][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:6][CH:7]=2)[N:20]=1
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C1=NC2=CC=CC=C2C(N1)=O
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.34 g
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Type
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solvent
|
Smiles
|
CN(C=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The initial solid was triturated with cyclohexane
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
the filtrate concentrated
|
Type
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CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
to give a solid, m.p. 74°-77°
|
Type
|
CUSTOM
|
Details
|
This solid was recrystallized twice from petroleum ether (30°-60° fraction)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC2=CC=CC=C12)C1=CC=C(C=C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |